ZK-Thiazolidinone ZK-Thiazolidinone ZK-Thiazolidinone, also known as TAL, is an ATP-competitive inhibitor of PLK1. In vitro, ZK-Thiazolidinone counteracts the role of Plk1 in previously established functions, notably, sister chromatid separation, centrosome maturation, and bipolar spindle assembly. In vivo, ZK-Thiazolidinone selectively inhibits PLK1 and causes a prometaphase-like mitotic (G2–M) arrest. ZK-Thiazolidinone inhibits human PLK1 (IC50, 19± 12 nM) and various human and mouse tumor cell lines (IC50, 0.2–1.3 μM). ZK-Thiazolidinone impairs centrosome maturation.
Brand Name: Vulcanchem
CAS No.: 891849-87-9
VCID: VC0547832
InChI: InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32)
SMILES: O=C(NCC(F)(F)F)C(C#N)C(N1CC)SC(CNC2=CC=CC(CCN3CCCC3)=C2)C1=O
Molecular Formula: C23H30F3N5O2S
Molecular Weight: 497.57681

ZK-Thiazolidinone

CAS No.: 891849-87-9

Inhibitors

VCID: VC0547832

Molecular Formula: C23H30F3N5O2S

Molecular Weight: 497.57681

Purity: >98% (or refer to the Certificate of Analysis)

ZK-Thiazolidinone - 891849-87-9

CAS No. 891849-87-9
Product Name ZK-Thiazolidinone
Molecular Formula C23H30F3N5O2S
Molecular Weight 497.57681
IUPAC Name 2-cyano-2-(3-ethyl-4-oxo-5-(((3-(2-(pyrrolidin-1-yl)ethyl)phenyl)amino)methyl)thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide
Standard InChI InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32)
Standard InChIKey WFZRONKPJVZNAO-UHFFFAOYSA-N
SMILES O=C(NCC(F)(F)F)C(C#N)C(N1CC)SC(CNC2=CC=CC(CCN3CCCC3)=C2)C1=O
Appearance white solid powder
Description ZK-Thiazolidinone, also known as TAL, is an ATP-competitive inhibitor of PLK1. In vitro, ZK-Thiazolidinone counteracts the role of Plk1 in previously established functions, notably, sister chromatid separation, centrosome maturation, and bipolar spindle assembly. In vivo, ZK-Thiazolidinone selectively inhibits PLK1 and causes a prometaphase-like mitotic (G2–M) arrest. ZK-Thiazolidinone inhibits human PLK1 (IC50, 19± 12 nM) and various human and mouse tumor cell lines (IC50, 0.2–1.3 μM). ZK-Thiazolidinone impairs centrosome maturation.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ZKThiazolidinone TAL.
Reference 1: Burkard ME, Santamaria A, Jallepalli PV. Enabling and disabling polo-like kinase 1 inhibition through chemical genetics. ACS Chem Biol. 2012 Jun 15;7(6):978-81. doi: 10.1021/cb200551p. Epub 2012 Mar 20. PubMed PMID: 22422077; PubMed Central PMCID: PMC3376236.
2: Schöffski P. Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. Oncologist. 2009 Jun;14(6):559-70. doi: 10.1634/theoncologist.2009-0010. Epub 2009 May 27. Review. PubMed PMID: 19474163.
3: Santamaria A, Neef R, Eberspächer U, Eis K, Husemann M, Mumberg D, Prechtl S, Schulze V, Siemeister G, Wortmann L, Barr FA, Nigg EA. Use of the novel Plk1 inhibitor ZK-thiazolidinone to elucidate functions of Plk1 in early and late stages of mitosis. Mol Biol Cell. 2007 Oct;18(10):4024-36. Epub 2007 Aug 1. PubMed PMID: 17671160; PubMed Central PMCID: PMC1995727.
Last Modified Aug 20 2021
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